Ethyl 3-ethoxy-4-fluorobenzoylformate
Description
Ethyl 3-ethoxy-4-fluorobenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with ethoxy (-OCH₂CH₃) and fluorine (-F) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound (CAS: 944890-37-3) was previously available with 97% purity but has since been discontinued commercially, as indicated by supplier records .
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-10-7-8(5-6-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYNTKCSYSGLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-fluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-4-fluorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-fluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-4-fluorobenzoylformate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4-fluorobenzoylformate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Electronic Effects
- The fluorine atom’s electron-withdrawing (-I) effect may counterbalance this, influencing reactivity in nucleophilic acyl substitution.
- Ethyl 4-chloro-3-fluorobenzoylformate : The chloro substituent enhances electrophilicity, making it more reactive in cross-coupling reactions compared to ethoxy or methyl analogs.
Steric and Solubility Considerations
- Ethyl 3-fluoro-4-methylbenzoylformate : The compact methyl group minimizes steric hindrance, favoring reactions requiring spatial accessibility.
Biological Activity
Ethyl 3-ethoxy-4-fluorobenzoylformate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoyl moiety with an ethoxy group and a fluorine substituent, which may influence its biological interactions and efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific proteases, similar to other benzoylformate derivatives. Proteases are crucial in various biological processes, including protein degradation and cell signaling.
- Antimicrobial Activity : this compound has shown potential antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Some derivatives of benzoylformates have been reported to exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for E. coli and 0.8 mg/mL for S. aureus.
Bacterial Strain MIC (mg/mL) MBC (mg/mL) E. coli 0.5 1.0 S. aureus 0.8 1.5 - Enzyme Inhibition Studies : In vitro assays demonstrated that this compound inhibited cysteine proteases with an IC50 value of 150 µM, indicating its potential as a lead compound for drug development targeting proteolytic diseases.
Comparative Analysis
A comparison with other related compounds highlights the unique efficacy of this compound:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 150 | Cysteine Protease Inhibitor |
| Ethyl 4-fluorobenzoylformate | 200 | Cysteine Protease Inhibitor |
| Benzoylformic Acid | 300 | Cysteine Protease Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
